molecular formula C9H12N2 B2940084 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1823882-07-0

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B2940084
CAS No.: 1823882-07-0
M. Wt: 148.209
InChI Key: UCPWUOBCYJSJSJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 1823882-07-0) is a high-purity chemical building block offered for research applications. This compound features a pyrrolopyridine scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to purine bases in DNA and RNA . The pyrrolopyridine core is a privileged structure in drug discovery, found in compounds with a broad spectrum of reported biological activities . Researchers utilize this scaffold in various therapeutic areas. Scientific literature indicates that pyrrolo[3,2-c]pyridine derivatives are promising candidates in oncology research, having been designed as potent colchicine-binding site inhibitors that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines . Furthermore, the pyrrolopyridine scaffold is present in compounds investigated as FMS kinase inhibitors for potential anticancer and antiarthritic applications, as well as in studies for nervous and immune system diseases . The rigid structure of the 1H-pyrrolo[3,2-c]pyridine ring system also makes it a valuable template for creating configurationally constrained analogs in drug design . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-9(2)6-11-8-3-4-10-5-7(8)9/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPWUOBCYJSJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine with methylating agents can yield the desired compound. Industrial production methods often involve the use of catalysts and high-temperature conditions to optimize yield and purity .

Chemical Reactions Analysis

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs
Compound Name Molecular Formula Substituents/Modifications Key Features
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine C₇H₈N₂ No substituents; fully unsaturated pyridine Fully aromatic core; lacks methyl groups; higher rigidity
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine C₉H₁₁ClN₂ Chlorine at 4-position; 3,3-dimethyl groups Increased steric bulk; potential for halogen-mediated reactivity
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine C₉H₁₁BrN₂ Bromine at 6-position; 3,3-dimethyl groups Enhanced electrophilicity due to bromine; molecular weight = 242.11 g/mol
2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridine C₉H₁₀N₂ Methyl groups at 2- and 3-positions; fully aromatic Planar structure; distinct electronic effects from methyl placement

Key Observations :

  • Saturation vs. Aromaticity : The dihydro-pyrrole ring in 3,3-dimethyl derivatives reduces aromaticity, increasing conformational flexibility compared to fully aromatic analogs like 2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine.
Physicochemical Properties
Property 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 4-Chloro-3,3-dimethyl Analog 2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Molecular Weight (g/mol) 148.21 182.65 146.19
LogP (Predicted) ~2.1 2.8 2.18
Solubility Low (hydrophobic core) Moderate (Cl enhances polarity) Very low
Melting/Boiling Points Not reported No data Not reported

Key Trends :

  • Lipophilicity : Methyl and halogen substituents increase LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Dihydro structures may exhibit lower thermal stability compared to fully aromatic systems due to reduced conjugation.

Biological Activity

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activities, including structure-activity relationships, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C9H12N2\text{C}_9\text{H}_{12}\text{N}_2, and its structure can be represented as follows:

  • SMILES : CC1(CNC2=C1C=CN=C2)C
  • InChI : InChI=1S/C9H12N2/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5,11H,6H2,1-2H3

This compound belongs to a class of heterocyclic compounds that are known for their diverse biological activities.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative activity of pyrrolo[3,2-C]pyridine derivatives against various cancer cell lines. For instance, modifications to the pyrrolo[3,2-C]pyridine scaffold have led to compounds with significant inhibitory effects on tumor cell proliferation. One notable study reported a derivative with an IC50 value of 0.025μM0.025\mu M against MPS1 (Monopolar Spindle 1) kinase in HCT116 human tumor xenograft models .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,2-C]pyridine derivatives. Research indicates that substituents at specific positions on the pyrrole ring can enhance potency and selectivity for target enzymes. For example:

CompoundSubstituentIC50 (μM)Target
1None0.12MPS1
2Trifluoroethyl0.025MPS1
3N-methyl0.05MPS1

These findings suggest that careful modification of the pyrrolo[3,2-C]pyridine scaffold can yield compounds with improved therapeutic profiles.

Antimicrobial Activity

Pyrrole-containing compounds have also been investigated for their antimicrobial properties. A series of derivatives showed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 5μM5\mu M . This highlights the potential of pyrrolo[3,2-C]pyridine derivatives in treating infectious diseases.

Case Study 1: Anticancer Activity

In a study focusing on anticancer agents derived from pyrrolo[3,2-C]pyridine, researchers synthesized several derivatives and evaluated their antiproliferative effects on HeLa cells. The most potent compound demonstrated a significant reduction in cell viability at concentrations as low as 0.02μM0.02\mu M, indicating strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the efficacy of various substituted pyrroles against Pseudomonas putida. The results indicated that certain modifications to the pyrrole ring significantly enhanced antimicrobial activity. One derivative achieved an MIC of 77μM77\mu M, showcasing its potential as a lead compound for antibiotic development .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationHexamine, H₂O, CH₃COOH, 120°C75–90%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C96%
HydrogenationH₂, Raney Nickel, THF40–60%

Basic: How is structural characterization performed for this compound?

Answer:

  • ¹H/¹³C NMR : Proton environments are analyzed for diagnostic signals (e.g., NH protons at δ 11.62 ppm, aromatic protons at δ 8.79 ppm). ¹³C NMR confirms carbonyl groups (e.g., 163.46 ppm for amides) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.002 Å in related structures) .

Advanced: How can substituents be selectively introduced at the 5-position of the pyrrolopyridine core?

Answer:

  • Halogenation : Bromination at the 5-position using Selectfluor® in acetonitrile/ethanol at 70°C (29% yield) .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd catalysis .
  • Electrophilic substitution : Nitration with HNO₃/H₂SO₄ at 0°C, followed by reduction to amines .

Note : Steric effects from the 3,3-dimethyl group may require optimized conditions (e.g., elevated temperatures or excess reagents).

Advanced: How do researchers resolve contradictions in structure-activity relationship (SAR) studies for this scaffold?

Answer:
Contradictions in SAR often arise from variable substituent effects. Strategies include:

  • Systematic substitution : Synthesizing analogs with incremental modifications (e.g., varying electron-donating/withdrawing groups at the 5-position) to isolate electronic/steric contributions .
  • Computational modeling : Density functional theory (DFT) calculations predict binding affinities (e.g., interactions with kinase active sites) .
  • Biological validation : Testing analogs in enzyme assays (e.g., tyrosine kinase inhibition) to correlate activity with structural features .

Example : Replacing 3-thienyl with 3,4-dimethoxyphenyl improved solubility but reduced target affinity, highlighting a trade-off between hydrophilicity and binding .

Advanced: What analytical methods are recommended for assessing the stability of 3,3-dimethyl derivatives under physiological conditions?

Answer:

  • HPLC-MS : Monitors degradation products in simulated biological fluids (e.g., pH 7.4 buffer at 37°C) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for related compounds) .
  • NMR kinetics : Tracks proton exchange rates in D₂O to assess hydrolytic susceptibility of labile groups (e.g., amides) .

Critical Consideration : The 3,3-dimethyl group enhances steric protection against enzymatic degradation but may reduce solubility .

Advanced: How are computational methods applied to optimize the synthesis of this compound?

Answer:

  • Retrosynthetic analysis : Tools like Synthia™ identify feasible routes (e.g., prioritizing Pd-catalyzed couplings over nucleophilic substitutions) .
  • Reaction yield prediction : Machine learning models (e.g., Bayesian optimization) screen solvent/base combinations for cross-coupling reactions .
  • Transition-state modeling : DFT calculations optimize catalytic cycles (e.g., Pd-mediated C–N bond formation) to reduce side reactions .

Case Study : Computational screening predicted a 22% yield improvement for a trifluoroborate coupling agent over boronic acids in analogous syntheses .

Basic: What purification techniques are effective for isolating 3,3-dimethyl-pyrrolopyridine derivatives?

Answer:

  • Flash chromatography : Silica gel columns with gradient elution (e.g., DCM/MeOH from 98:2 to 90:10) resolve polar byproducts .
  • Recrystallization : Ethanol/water mixtures purify crystalline intermediates (e.g., 95% purity for nicotinamide derivatives) .
  • Size-exclusion chromatography : Separates high-molecular-weight impurities (e.g., Pd catalysts) .

Advanced: How do researchers address the rapid decomposition of intermediates like 3-amino-pyrrolopyridines?

Answer:

  • In situ derivatization : Immediate acylation of 3-amino intermediates with nicotinoyl chloride prevents decomposition .
  • Low-temperature handling : Reactions conducted at 0°C under inert atmospheres stabilize sensitive amines .
  • Protective group strategies : Boc-protection of amines enhances stability during storage .

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